molecular formula C16H13ClN4O4S B2918050 2-{[2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetic acid CAS No. 872694-67-2

2-{[2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetic acid

Cat. No.: B2918050
CAS No.: 872694-67-2
M. Wt: 392.81
InChI Key: WNCPWGPYGGSDHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[7-(3-Chlorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid” is a complex organic molecule. It contains a pyrimidine ring, which is a basic structure in many biological compounds . Pyrazole and its derivatives, which are similar to pyrimidine, are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .

Scientific Research Applications

Antifolate Inhibitors and Antitumor Agents

Compounds similar to "2-[7-(3-Chlorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid" have been synthesized and evaluated for their potential as antifolate inhibitors of thymidylate synthase (TS) and as antitumor agents. These compounds, including classical and nonclassical analogues, are designed to inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate pathway, showing significant potential in inhibiting the growth of various tumor cells in culture (Gangjee et al., 2007).

Antimicrobial and Antibacterial Agents

Research on derivatives of pyrimido[4,5-d]pyrimidinyl compounds has revealed their potential as antibacterial agents. One study focused on the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, uncovering that these compounds exhibit significant antibacterial activity against both gram-negative and gram-positive bacteria (Siddiqui et al., 2014).

Chemiluminescence Applications

The synthesis and evaluation of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes have been investigated for their base-induced chemiluminescence. This research demonstrates the potential use of these compounds in chemiluminescence-based applications, providing insights into their stability and light-emitting properties under certain conditions (Watanabe et al., 2010).

Antioxidant Properties

Compounds structurally related to "2-[7-(3-Chlorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid" have been synthesized and evaluated for their antioxidant properties. Research indicates that these compounds exhibit promising antioxidant activity, highlighting their potential in the development of new antioxidant agents (Rani et al., 2012).

Properties

IUPAC Name

2-[7-(3-chlorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O4S/c1-20-13-11(15(24)21(2)16(20)25)14(26-7-10(22)23)19-12(18-13)8-4-3-5-9(17)6-8/h3-6H,7H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCPWGPYGGSDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC(=CC=C3)Cl)SCC(=O)O)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.